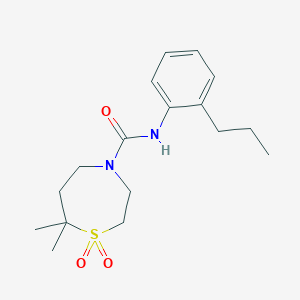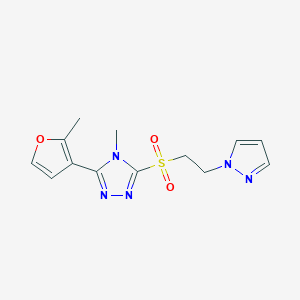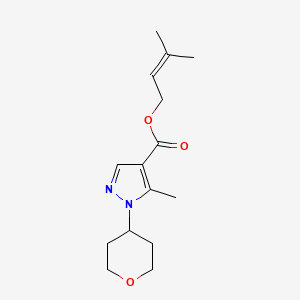
5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine and agriculture. In
作用機序
The mechanism of action of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile involves its ability to inhibit certain enzymes such as JNK and GSK-3. These enzymes play a crucial role in several cellular processes such as apoptosis, inflammation, and glucose metabolism. By inhibiting these enzymes, this compound can modulate these processes and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile. One area of research is in the development of more potent and selective inhibitors of JNK and GSK-3. Another area of research is in the identification of new targets for this compound, which could potentially lead to the discovery of new treatments for various diseases. Additionally, the potential use of this compound in agriculture as a pesticide or herbicide is also an area of interest.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its ability to inhibit certain enzymes makes it a valuable tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to identify new targets for its use.
合成法
The synthesis of 5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile involves a multistep process that requires several reagents and solvents. The most common method of synthesis involves the reaction of 3-methyl-1-(2-pyridyl)pyrazole-4-carbonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
5-Amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of medicine, where it has shown promise as a potential treatment for several diseases. It has been studied as an inhibitor of certain enzymes such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase 3 (GSK-3), which are involved in the pathogenesis of several diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
5-amino-3-methyl-1-(2-piperidin-1-ylethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-11(9-13)12(14)17(15-10)8-7-16-5-3-2-4-6-16/h2-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHSVUPFHYXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)

![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)

![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)
![N-[2-[(4-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7679221.png)
![3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole](/img/structure/B7679233.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

